Revospirone (Bay Vq 7813) is an azapirone drug that was patented as a veterinary tranquilizer but was never marketed . It acts as a selective 5-HT 1A receptor partial agonist . Similarly to other azapirones such as buspirone, revospirone produces 1-(2-pyrimidinyl)piperazine (1-PP) as an active metabolite .
The molecular formula of Revospirone is C18H21N5O3S . Its exact mass is 387.14 and its molecular weight is 387.460 . The elemental composition is: Carbon ©, 55.80%; Hydrogen (H), 5.46%; Nitrogen (N), 18.08%; Oxygen (O), 12.39%; Sulfur (S), 8.27% .
Revospirone is a novel compound belonging to the class of azapirones, which are primarily known for their anxiolytic and antidepressant properties. It is structurally related to other compounds like ipsapirone and buspirone, which have been utilized in treating anxiety disorders and depression. Revospirone exhibits a unique pharmacological profile, targeting serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety response.
Revospirone has been studied extensively in various scientific publications, focusing on its synthesis, mechanism of action, and potential therapeutic applications. Research highlights its effectiveness as a dual ligand for serotonin receptors, indicating its potential utility in psychiatric medicine.
Revospirone is classified as an azapirone derivative. Azapirones are characterized by their piperazine core structure and are often employed in the treatment of anxiety and depressive disorders due to their action on serotonin receptors.
Revospirone can be synthesized using several methods, including:
The synthesis typically involves the formation of the piperazine ring followed by modifications to introduce specific functional groups that enhance receptor binding affinity. Detailed reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
Revospirone's molecular structure features a piperazine ring substituted with various functional groups that contribute to its pharmacological activity. The compound's precise structure can be represented as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets.
Revospirone undergoes several chemical reactions that are crucial for its synthesis and modification:
Reactions are typically conducted under controlled conditions to prevent degradation or unwanted side reactions. The use of catalysts may also be employed to improve reaction rates and yields.
Revospirone primarily acts as a partial agonist at the 5-HT1A serotonin receptor. This mechanism involves:
Studies have shown that compounds like Revospirone can lead to significant improvements in anxiety-related behaviors in animal models, supporting its potential as a therapeutic agent .
Relevant physicochemical analyses include assessments of lipophilicity (LogP values), which indicate how well the compound can penetrate biological membranes .
Revospirone has potential applications in:
The ongoing research into Revospirone's effects on various serotonin receptors continues to unveil its therapeutic potential and broaden its applications within clinical settings.
Revospirone belongs to the azapirone class of psychoactive compounds, characterized by a pyrimidinylpiperazine core linked to a heterocyclic scaffold. Its structure features a saccharin-derived bicyclic moiety (1,2-benzisothiazol-3-one 1,1-dioxide), which replaces the traditional azaspirodecanedione group seen in early azapirones like buspirone. This modification enhances receptor selectivity by introducing a rigid, planar configuration that optimizes interactions with serotonin receptors. The molecule’s pyrimidinylpiperazine chain facilitates partial agonism at 5-HT₁A receptors, while its benzisothiazole component contributes to metabolic stability [3] [9].
Table 1: Structural Features of Revospirone
Component | Chemical Group | Functional Role |
---|---|---|
Core scaffold | Saccharin analogue | Enhances rigidity and receptor selectivity |
Aromatic substituent | Benzisothiazole 1,1-dioxide | Optimizes hydrophobic binding pockets |
Alkyl linker | Butylene chain | Connects piperazine to heterocycle |
Terminal moiety | Pyrimidinylpiperazine | Mediates 5-HT₁A receptor interaction |
Unlike ipsapirone—which possesses a chlorophenylpiperazine group—revospirone’s saccharin-derived structure confers higher 5-HT₁A binding specificity. This distinction reduces off-target activity at dopamine D₂ receptors, which is more pronounced in ipsapirone (Kᵢ = 1,900 nM) [9]. Saccharin analogues like revospirone exhibit lower logP values (~1.8) compared to non-saccharin azapirones (e.g., gepirone, logP = 3.2), improving aqueous solubility and potentially mitigating CNS penetration variability. X-ray crystallography studies confirm that the sulfonyl group in saccharin-based azapirones forms hydrogen bonds with serine residues in the 5-HT₁A receptor’s orthosteric pocket, enhancing binding affinity [3] [9].
Revospirone acts as a high-affinity partial agonist at 5-HT₁A receptors (Kᵢ = 15–30 nM), with an intrinsic activity of 40–60% relative to serotonin. This partial agonism inhibits adenylyl cyclase activity, reducing neuronal cAMP production and modulating serotonin neurotransmission in cortical and limbic regions. Concurrently, it demonstrates moderate D₂ receptor antagonism (Kᵢ = 300–500 nM), which distinguishes it from non-antipsychotic azapirones like buspirone. This dual activity may mitigate dopamine hyperactivity in mesolimbic pathways while preserving prefrontal dopaminergic function—a mechanistic advantage for comorbid anxiety and psychosis [7] [8] [9].
Revospirone exhibits negligible affinity for GABAergic sites (>10,000 nM) but shows moderate interactions with off-target receptors:
Table 2: Receptor Binding Profile of Revospirone vs. Key Azapirones
Receptor | Revospirone Kᵢ (nM) | Buspirone Kᵢ (nM) | Tandospirone Kᵢ (nM) | Functional Outcome |
---|---|---|---|---|
5-HT₁A | 15–30 | 20 ± 3 | 27 ± 5 | Partial agonism (anxiolysis) |
D₂ | 300–500 | 240 ± 50 | 1,700 ± 300 | Antagonism (antipsychotic) |
5-HT₂A | 1,300–2,600 | 1,300 ± 400 | 1,300 ± 200 | Weak antagonism |
α1-Adreno | ~1,600 | 1,000 ± 400 | 1,600 ± 80 | Antagonism (hypotension risk) |
H₁ | >5,000 | >100,000 | >100,000 | Minimal sedation |
Revospirone achieves peak plasma concentrations (Tₘₐₓ) within 0.8–1.5 hours post-administration, indicating rapid absorption. Its bioavailability is approximately 30–40% due to significant first-pass metabolism. The drug demonstrates a large volume of distribution (Vd = 1,500–2,000 L), reflecting extensive tissue penetration, and binds moderately to plasma proteins (92%), primarily albumin and α1-acid glycoprotein. Metabolism occurs via three primary pathways:
Revospirone is predominantly metabolized by hepatic cytochrome P450 enzymes, with CYP3A4 responsible for >70% of its oxidative transformations. Minor contributions arise from CYP2D6 (15%) and CYP1A2 (10%). Genetic polymorphisms in CYP3A4 (CYP3A422 allele) and CYP2D6 (poor metabolizer phenotypes) may alter plasma AUC by 2.5-fold, necessitating dose adjustments in affected populations. Concurrent administration of CYP3A4 inhibitors (e.g., ketoconazole) elevates revospirone exposure by 300%, while inducers (e.g., rifampicin) reduce efficacy by accelerating clearance [2] [4] [6].
Table 3: CYP450 Isoforms in Revospirone Metabolism
Enzyme | Contribution (%) | Primary Metabolic Reactions | Impact of Inhibition |
---|---|---|---|
CYP3A4 | 70–80 | N-dealkylation; Aliphatic hydroxylation | AUC ↑ 300% (clinical significance) |
CYP2D6 | 10–15 | Aromatic hydroxylation | AUC ↑ 40% (moderate impact) |
CYP1A2 | 5–10 | S-oxidation | Negligible change |
The elimination half-life (t½) of revospirone is 1.5–2.5 hours, necessitating multiple daily doses. Renal excretion accounts for <5% of unchanged drug, with metabolites eliminated via both urine (60%) and feces (30%) [5] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: